1-{[4-(trifluoromethoxy)phenyl]sulfonyl}pyrrolidine
Overview
Description
1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}pyrrolidine is a chemical compound with the molecular formula C11H12F3NO3S. It is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a trifluoromethoxy and a sulfonyl group.
Preparation Methods
The synthesis of 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group with the trifluoromethoxy substituent can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of bioactive molecules with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the design of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, influencing their function. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar compounds include:
1-{[4-(Methoxy)phenyl]sulfonyl}pyrrolidine: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-{[4-(Trifluoromethyl)phenyl]sulfonyl}pyrrolidine: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its reactivity and interactions.
The presence of the trifluoromethoxy group in 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}pyrrolidine imparts unique properties, such as increased stability and enhanced biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c12-11(13,14)18-9-3-5-10(6-4-9)19(16,17)15-7-1-2-8-15/h3-6H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJLUDZWGJJMPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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